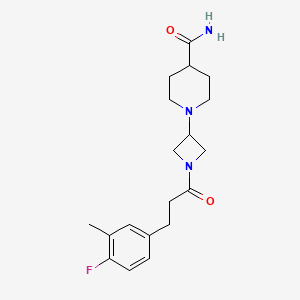
1-(1-(3-(4-Fluoro-3-methylphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1-(3-(4-Fluoro-3-methylphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide” is a complex organic molecule. It is related to the piperidine class of compounds, which are known to be utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
A study on the synthesis and antitumor activity of novel compounds, including those with structures similar to the specified chemical, showed that compounds with certain substituents exhibited potent cytotoxicity against tumor cells in vitro and demonstrated significant antitumor activity in vivo without causing undesirable effects in mice (H. Naito et al., 2005). This indicates the potential of such compounds in cancer therapy research.
Advanced Building Blocks for Drug Discovery
Another study focused on the design and synthesis of advanced building blocks for lead optimization programs in drug discovery. These compounds, including analogues of piperidine, were found to have increased size and conformational flexibility compared to traditional heterocycles, suggesting their utility in the development of new therapeutic agents (I. O. Feskov et al., 2019).
Antidepressant and Nootropic Agents
Research into Schiff's bases and 2-azetidinones derived from isonicotinyl hydrazone highlighted compounds with potent antidepressant and nootropic activities. This suggests the chemical scaffold's relevance in central nervous system (CNS) drug development, indicating its potential for creating more potent and safer CNS-active agents (Asha B. Thomas et al., 2016).
Anti-Angiogenic and DNA Cleavage Activities
A series of novel derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects. The efficacy of these compounds in blocking the formation of blood vessels in vivo and their ability to bind and cleave DNA highlight their therapeutic potential in cancer treatment (Vinaya Kambappa et al., 2017).
Antimycobacterial Activity
Research on spiro-piperidin-4-ones identified compounds with potent in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These findings suggest the role of such compounds in the development of new treatments for tuberculosis (R. Kumar et al., 2008).
Eigenschaften
IUPAC Name |
1-[1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O2/c1-13-10-14(2-4-17(13)20)3-5-18(24)23-11-16(12-23)22-8-6-15(7-9-22)19(21)25/h2,4,10,15-16H,3,5-9,11-12H2,1H3,(H2,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJXXXNYDZGBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)N3CCC(CC3)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

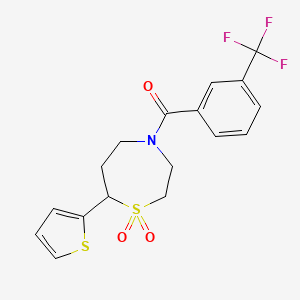

![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2651477.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2651478.png)
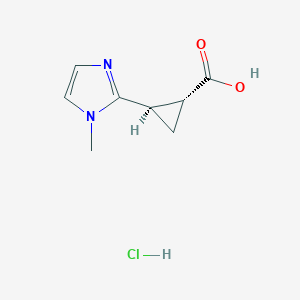

![8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2651483.png)
![4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2651484.png)


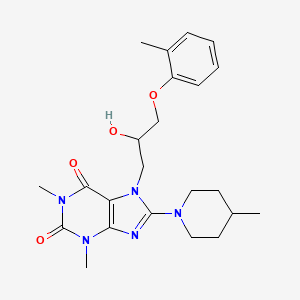
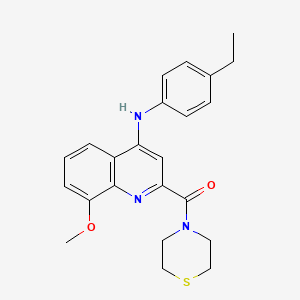
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2651492.png)
